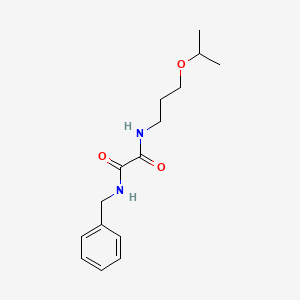
N-benzyl-N'-(3-isopropoxypropyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N'-(3-isopropoxypropyl)ethanediamide, commonly known as BIPPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BIPPO belongs to the class of amides and has a molecular weight of 301.42 g/mol.
Applications De Recherche Scientifique
BIPPO has shown promising results in various scientific research applications. One of the primary applications of BIPPO is in the field of medicinal chemistry, where it is used as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. BIPPO has been shown to inhibit the activity of HDAC enzymes, which are involved in the regulation of gene expression. Inhibition of HDAC enzymes has been linked to the suppression of tumor growth and the prevention of neurodegenerative diseases.
Mécanisme D'action
BIPPO exerts its biological effects by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone deacetylation leads to the condensation of chromatin structure, resulting in the repression of gene expression. Inhibition of HDAC enzymes by BIPPO leads to the hyperacetylation of histone proteins, resulting in the relaxation of chromatin structure and the activation of gene expression.
Biochemical and Physiological Effects
BIPPO has been shown to have various biochemical and physiological effects. Inhibition of HDAC enzymes by BIPPO has been linked to the induction of apoptosis in cancer cells, resulting in the suppression of tumor growth. BIPPO has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, BIPPO has been shown to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BIPPO has several advantages and limitations for lab experiments. One of the primary advantages of BIPPO is its high potency and selectivity towards HDAC enzymes, which allows for the specific inhibition of gene expression. Additionally, BIPPO has low toxicity and is well-tolerated in animal models, making it a potential drug candidate for clinical trials. However, one of the limitations of BIPPO is its low solubility in water, which may limit its application in certain experiments.
Orientations Futures
There are several future directions for the research and development of BIPPO. One potential direction is to explore the use of BIPPO as a potential therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to understand the molecular mechanisms underlying the biological effects of BIPPO. Finally, the development of more potent and selective HDAC inhibitors based on the structure of BIPPO may have potential applications in the treatment of various diseases.
Méthodes De Synthèse
BIPPO can be synthesized using a simple and straightforward method. The synthesis involves the reaction of N-benzyl-ethylenediamine with 3-isopropoxypropyl chloroformate in the presence of a base such as sodium carbonate. The reaction mixture is then stirred for several hours, and the resulting product is purified through column chromatography to obtain pure BIPPO.
Propriétés
IUPAC Name |
N'-benzyl-N-(3-propan-2-yloxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-12(2)20-10-6-9-16-14(18)15(19)17-11-13-7-4-3-5-8-13/h3-5,7-8,12H,6,9-11H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGBXQIZZQDUCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C(=O)NCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-methyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B4933988.png)
![2-[(4-fluorophenoxy)methyl]-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4934014.png)


![2-chloro-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4934027.png)
![N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B4934034.png)

![1-methyl-6-oxo-N-[(3-propyl-5-isoxazolyl)methyl]-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B4934051.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4934055.png)
![N-[2-(3-methylphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B4934072.png)
![N-(3-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-3-oxopropyl)acetamide](/img/structure/B4934074.png)

![(1S*,5R*)-6-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4934083.png)
![6-amino-4-(5-ethyl-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4934089.png)
